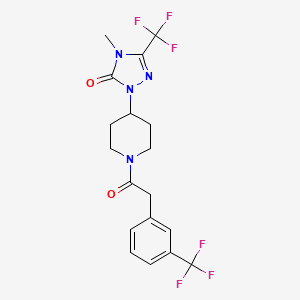

4-methyl-3-(trifluoromethyl)-1-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound is a triazolone derivative featuring a piperidin-4-yl moiety functionalized with a 2-(3-(trifluoromethyl)phenyl)acetyl group. Its structure includes a trifluoromethyl group at the 3-position of the triazolone ring and a methyl group at the 4-position. The trifluoromethyl groups (on both the triazolone and phenylacetyl moieties) contribute to enhanced lipophilicity and metabolic stability, properties critical for drug-like molecules targeting enzymes or receptors with hydrophobic binding pockets . The piperidine linker likely modulates conformational flexibility, influencing target engagement and selectivity.

Properties

IUPAC Name |

4-methyl-5-(trifluoromethyl)-2-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F6N4O2/c1-26-15(18(22,23)24)25-28(16(26)30)13-5-7-27(8-6-13)14(29)10-11-3-2-4-12(9-11)17(19,20)21/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYNVHHWHVPNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-3-(trifluoromethyl)-1-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molar mass of approximately 450.39 g/mol. Its structure includes a triazole ring, a piperidine moiety, and trifluoromethyl groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit specific enzymes critical for bacterial survival.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has also been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation. For instance, it has been suggested that it can inhibit phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability .

- Receptor Interaction : There is evidence that it may interact with specific receptors involved in signaling pathways related to cancer and inflammation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and other pathogenic bacteria at submicromolar concentrations. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis .

- Anticancer Activity : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

- Inflammatory Response Modulation : In a model of acute inflammation, administration of the compound reduced pro-inflammatory cytokine levels significantly, suggesting its potential use in treating inflammatory conditions .

Data Tables

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that derivatives of triazole compounds exhibit significant antimicrobial activity. The incorporation of the trifluoromethyl group is known to enhance the potency of these compounds against various pathogens. For instance, triazole derivatives have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis , showcasing promising results in inhibiting bacterial growth .

Antimalarial Activity

The compound's structural analogs have been investigated for antimalarial properties. A study synthesized a series of 1H-1,2,4-triazole derivatives that demonstrated potential as antimalarial agents. These findings suggest that the triazole ring may play a critical role in targeting malaria parasites, indicating a pathway for further exploration of the original compound's efficacy .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies involving click chemistry and other organic reactions. The combination of piperidine and triazole frameworks is particularly noteworthy due to its operational simplicity and high yield in producing desired analogs.

Example Synthesis Route:

- Formation of Triazole Ring : Utilize azide-alkyne cycloaddition to construct the triazole core.

- Piperidine Functionalization : Introduce piperidine derivatives via nucleophilic substitution reactions.

- Acetylation : Employ acetic anhydride or acetyl chloride to attach acetyl groups at appropriate positions.

Case Study 1: Antitubercular Activity

A recent investigation synthesized various triazole hybrids with dihydropyrimidinones, which were evaluated for their antitubercular activity against multidrug-resistant strains. The study utilized MTT assays to determine cytotoxicity and resazurin microplate assays for evaluating antimicrobial efficacy . The promising results highlight the potential application of compounds similar to 4-methyl-3-(trifluoromethyl)-1-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one in treating tuberculosis.

Case Study 2: Antimalarial Prototypes

Another research effort focused on synthesizing N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as potential antimalarial agents. The study demonstrated that modifications to the triazole structure significantly influenced bioactivity against malaria parasites. This case emphasizes the importance of structural variations in enhancing pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-5(4H)-one derivatives with piperidine-linked substituents. Below is a comparative analysis with key analogs from the evidence:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Lipophilicity :

- The target compound’s dual trifluoromethyl groups significantly increase lipophilicity (logP ~3.5 estimated) compared to bromine- or chlorine-substituted analogs (logP ~2.8–3.0). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .

- Fluorine (e.g., in CAS 1775357-55-5) balances lipophilicity and metabolic stability but lacks the strong electron-withdrawing effect of CF₃.

Steric and Electronic Profiles :

- The 3-CF₃ group on the phenylacetyl moiety (target compound) creates steric hindrance and electron-deficient aromatic systems, favoring interactions with π-π stacking or hydrophobic residues in enzymes .

- Bromine (CAS 2061679-29-4) offers a heavier atom for halogen bonding but may increase toxicity risks.

Research Findings and Implications

- Synthetic Accessibility : Analogous compounds (e.g., CAS 2061679-29-4) are synthesized via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura in ), suggesting feasible routes for the target compound .

- Pharmacokinetic Predictions: The trifluoromethyl groups in the target compound likely improve metabolic stability over non-fluorinated analogs (e.g., CAS 1775338-44-7), as CF₃ resists oxidative degradation .

- Unresolved Questions : Activity data (e.g., IC₅₀, selectivity) are absent in the evidence. Further studies should compare binding affinities against targets like kinases or GPCRs.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives, and how can reaction yields be improved?

- Methodology :

- Step 1 : Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation between the piperidine and trifluoromethylphenyl acetyl moieties. Reaction conditions: DIPEA (N,N-diisopropylethylamine) in DMF at room temperature .

- Step 2 : Optimize reaction time and temperature (e.g., 50–100°C for 2–16 hours) based on analogous triazole-pyrazole hybrid syntheses .

- Step 3 : Purify via column chromatography or recrystallization, monitoring by TLC/HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use -, -, and -NMR to confirm substituent positions and trifluoromethyl groups .

- X-ray Diffraction : Employ single-crystal X-ray analysis (e.g., SHELXL software) for absolute configuration determination. Mean (C–C) bond precision: ≤0.005 Å; R factor: <0.06 .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodology :

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) for colloidal stability .

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and oxidative conditions (HO). Monitor via HPLC-MS .

Advanced Research Questions

Q. How can contradictory data in spectroscopic results (e.g., NMR vs. X-ray) be resolved?

- Methodology :

- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformational dynamics .

- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and optimize geometry against experimental data .

- Paramagnetic Quenching : Add shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals .

Q. What strategies are effective for studying metabolic stability and cytochrome P450 interactions?

- Methodology :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC values .

Q. How can computational modeling predict binding affinity to biological targets?

- Methodology :

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) .

- QSAR Analysis : Corrogate substituent effects (e.g., trifluoromethyl groups) on activity using CoMFA/CoMSIA .

Q. What experimental designs are robust for assessing environmental fate and ecotoxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.